3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.: 1268521-07-8
Cat. No.: VC4930035
Molecular Formula: C8H11NO3
Molecular Weight: 169.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268521-07-8 |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 |
| IUPAC Name | 3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H11NO3/c1-5(10)9-3-6-2-8(6,4-9)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
| Standard InChI Key | CSRSRYSNHQWSHK-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC2CC2(C1)C(=O)O |
Introduction
Synthetic Pathways and Methodological Insights
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves multistep sequences, as illustrated by patented methods for analogous compounds . A representative route for synthesizing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, as described in US Patent 4,255,334, involves:
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Acetal Formation: Starting with cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal, which undergoes cyanide-mediated cyclization in the presence of an alkanecarboxylic acid to form an N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediate .
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Hydrolysis and Decarboxylation: Treatment with strong inorganic acids (e.g., HCl) hydrolyzes the nitrile to a carboxylic acid, followed by removal of the alkanoyl protecting group to yield the target compound .
Adapting this methodology for 3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid would require introducing the acetyl group at the nitrogen atom early in the synthesis. For instance, acetylation could be achieved using acetyl chloride or acetic anhydride under basic conditions, as demonstrated in the synthesis of (1R,2R,5S)-3-acetyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid . Key challenges include preserving stereochemical integrity during cyclopropane ring formation and avoiding side reactions at strained positions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.18 g/mol | |
| CAS Registry Number | 2732255-97-7 | |
| Related Derivatives | Hydrochloride salt (CID 45792577) |
The compound’s solubility and stability are likely influenced by the polar carboxylic acid group and the hydrophobic bicyclic framework. Its hydrochloride salt form, as seen in related analogs , may enhance aqueous solubility, making it more amenable to biological testing. Chromatographic purification methods, such as reverse-phase HPLC, would be essential for isolating enantiomers due to the racemic nature of the compound .
Future Directions and Research Opportunities
Further research should prioritize:
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Stereoselective Synthesis: Developing asymmetric routes to isolate enantiomers and evaluate their biological profiles.
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Structural Elucidation: Conducting X-ray crystallography to resolve the compound’s three-dimensional conformation.
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Biological Screening: Testing in vitro and in vivo models to assess antimicrobial, anticancer, or neuropharmacological activity.
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Derivatization Studies: Exploring substitutions at the acetyl or carboxylic acid positions to optimize physicochemical and pharmacological properties.
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